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molecular formula C8H15BN2O2 B8467257 Diethyl (1-methyl-1H-pyrazol-4-yl)boronate

Diethyl (1-methyl-1H-pyrazol-4-yl)boronate

Cat. No. B8467257
M. Wt: 182.03 g/mol
InChI Key: SWXFYUXTDBPWIF-UHFFFAOYSA-N
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Patent
US08486952B2

Procedure details

A DMF solution of diethyl 1-methyl-1H-pyrazol-4-ylboronate, 4-bromo-3-methoxy nitrobenzene together with Pd(dppf) and K2CO3 were heated at reflux overnight. The product obtained was reduced with Fe in MeOH/ammonium chloride to provide the title compound. LC-MS (M+H)+=204.2. 1H NMR (400 MHz, DMSO-d6): δ ppm 7.84 (1H, s), 7.66 (1H, s), 7.19 (1H, J=8.2 Hz, d), 6.29 (1H, s), 6.18 (1H, J=2.0, 8.2 Hz, dd), 5.31 (2H, br s), 3.80 (3H, s), 3.75 (3H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeOH ammonium chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C=O)C.[CH3:6][N:7]1[CH:11]=[C:10](B(OCC)OCC)[CH:9]=[N:8]1.Br[C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-])=O)=[CH:22][C:21]=1[O:29][CH3:30].C([O-])([O-])=O.[K+].[K+]>CO.[Cl-].[NH4+].[Fe]>[CH3:30][O:29][C:21]1[CH:22]=[C:23]([CH:24]=[CH:25][C:20]=1[C:10]1[CH:9]=[N:8][N:7]([CH3:6])[CH:11]=1)[NH2:26] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1)B(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Pd(dppf)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
MeOH ammonium chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(N)C=CC1C=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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